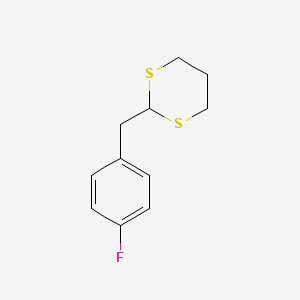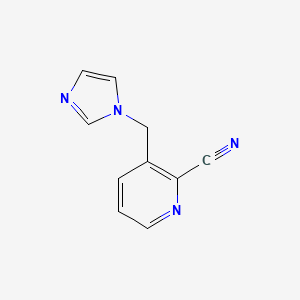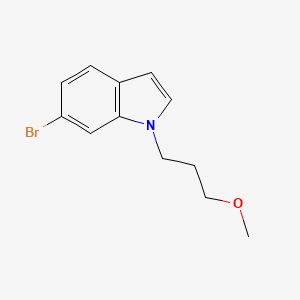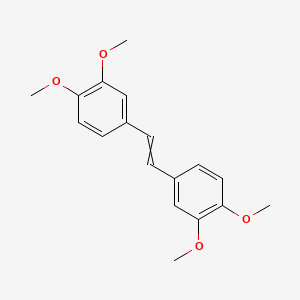
3,3',4,4'-Tetramethoxystilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,4’-Tetramethoxystilbene: is a synthetic derivative of stilbene, a naturally occurring compound found in various plants. This compound is known for its potential therapeutic properties, particularly in the field of cancer research. It is structurally similar to resveratrol, a well-known polyphenol, but with enhanced bioavailability and stability due to the presence of methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base. For instance, starting from 3,5-dihydroxyacetophenone, the compound can be synthesized via methylation and subsequent Perkin condensation with substituted phenylaldehydes .
Industrial Production Methods: Industrial production methods for 3,3’,4,4’-Tetramethoxystilbene are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,4,4’-Tetramethoxystilbene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of tetramethoxyquinones.
Reduction: Formation of dihydrotetramethoxystilbene.
Substitution: Formation of substituted stilbenes with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in photochemical studies to understand the behavior of stilbenes under light exposure .
Biology:
- Investigated for its anti-angiogenic properties, inhibiting the formation of new blood vessels, which is crucial in cancer treatment .
Medicine:
- Demonstrated strong antiproliferative activities against various cancer cell lines, making it a promising candidate for anticancer therapies .
Industry:
Mécanisme D'action
The mechanism of action of 3,3’,4,4’-Tetramethoxystilbene involves multiple pathways:
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes and proteins while downregulating anti-apoptotic ones.
Inhibition of Angiogenesis: It inhibits the VEGF-induced phosphorylation of VEGFR2, thereby blocking the downstream signaling pathways involved in angiogenesis.
Cell Cycle Arrest: It causes mitotic arrest at the prometaphase stage, inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Resveratrol: A natural polyphenol with similar anticancer properties but lower bioavailability.
Pterostilbene: Another methoxylated derivative of resveratrol with enhanced lipophilicity and bioavailability.
3,4’,5-Trimethoxystilbene: A natural analogue with enhanced anticancer potency compared to resveratrol.
Uniqueness: 3,3’,4,4’-Tetramethoxystilbene stands out due to its higher stability and bioavailability, making it more effective in therapeutic applications. Its ability to inhibit multiple cancer-related pathways simultaneously adds to its uniqueness and potential as a powerful anticancer agent .
Propriétés
Numéro CAS |
5385-62-6 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3 |
Clé InChI |
VGPRCRYWPJJTKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



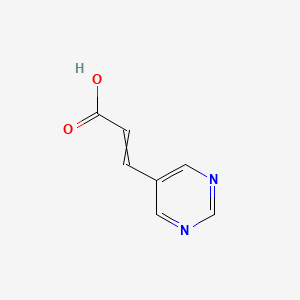



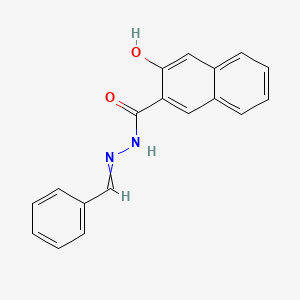
![(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B8643168.png)
![N-[5-(1,3-dithian-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B8643176.png)

